Cas no 21886-56-6 (2,3'-Dichloroacetophenone)

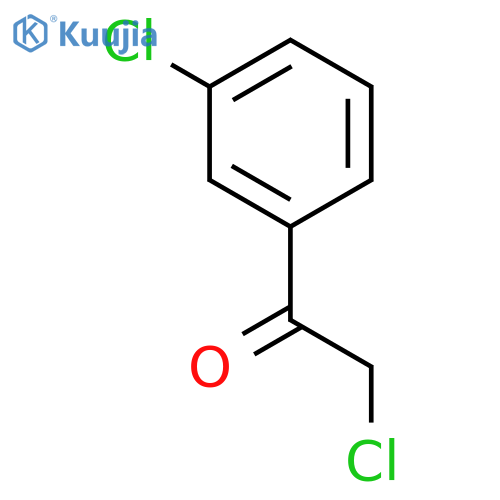

2,3'-Dichloroacetophenone structure

商品名:2,3'-Dichloroacetophenone

2,3'-Dichloroacetophenone 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-1-(3-chlorophenyl)ethanone

- 3-CHLOROPHENACYL CHLORIDE

- A,3-DICHLOROACETOPHENONE

- α,3-DICHLOROACETOPHENONE

- 3-CHLORO-ALPHA-CHLOROACETOPHENONE

- alpha ,3-Dichloroacetophenone

- 2,3'-Dichloroacetophenone

- 2-chloro-3'-chloroacetophenone

- 3-chlorophenyl chloromethyl ketone

- chloromethyl m-chlorophenyl ketone

- m-chlorophenacyl chloride

- 2 pound not3'-Dichloroacetophenone

- AKOS010997147

- DTXSID7073432

- MFCD07783975

- AVUVSYIYUADCKE-UHFFFAOYSA-N

- Ethanone, 2-chloro-1-(3-chlorophenyl)-

- 2-chloro-1-(3'-chlorophenyl) ethanone

- CS-0005773

- SCHEMBL97933

- 2-chloro-1-(3-chlorophenyl)ethan-1-one

- AS-15435

- AM851

- FT-0652152

- AC-1900

- A852387

- 2-chloro-1-(3-chlorophenyl)ethane-1-one

- 21886-56-6

- 2-chloro-1-(3'-chlorophenyl)ethanone

- 2-Chloro-1-(3-chlorophenyl)-1-ethanone; 2-Chloro-1-(3-chlorophenyl)ethanone; 2'-Chloro-3-chloroacetophenone; 3-Chlorophenacyl Chloride; m-Chlorophenacyl Chloride

- DB-066653

- 2,3''-Dichloroacetophenone

-

- MDL: MFCD07783975

- インチ: 1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2

- InChIKey: AVUVSYIYUADCKE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Cl)C(=O)CCl

計算された属性

- せいみつぶんしりょう: 187.98000

- どういたいしつりょう: 187.98

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 41-43°C

- ふってん: 283.7 ℃ at 760 mmHg

- フラッシュポイント: 118.2±22.3 °C

- 屈折率: 1.55

- PSA: 17.07000

- LogP: 2.76150

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2,3'-Dichloroacetophenone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

2,3'-Dichloroacetophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,3'-Dichloroacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-15435-10MG |

2,3′-Dichloroacetophenone |

21886-56-6 | >98% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB246981-1 g |

3-Chlorophenacyl chloride, 95%; . |

21886-56-6 | 95% | 1g |

€121.90 | 2023-06-22 | |

| TRC | D431595-25g |

2,3'-Dichloroacetophenone |

21886-56-6 | 25g |

$ 1541.00 | 2023-09-07 | ||

| Apollo Scientific | OR6674-1g |

3-Chlorophenacyl chloride |

21886-56-6 | 1g |

£46.00 | 2025-02-20 | ||

| TRC | D431595-5000mg |

2,3'-Dichloroacetophenone |

21886-56-6 | 5g |

$517.00 | 2023-05-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831223-5g |

2,3'-Dichloroacetophenone |

21886-56-6 | 98% | 5g |

736.00 | 2021-05-17 | |

| Cooke Chemical | BD8759447-25g |

2,3-Dichloroacetophenone |

21886-56-6 | 98% | 25g |

RMB 2592.00 | 2025-02-20 | |

| Key Organics Ltd | AS-15435-25G |

2,3′-Dichloroacetophenone |

21886-56-6 | >98% | 25g |

£916.00 | 2025-02-09 | |

| abcr | AB246981-1g |

3-Chlorophenacyl chloride, 95%; . |

21886-56-6 | 95% | 1g |

€121.70 | 2025-02-18 | |

| A2B Chem LLC | AB43572-1g |

2,3'-Dichloroacetophenone |

21886-56-6 | 1g |

$107.00 | 2024-04-20 |

2,3'-Dichloroacetophenone 関連文献

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

21886-56-6 (2,3'-Dichloroacetophenone) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21886-56-6)2,3'-Dichloroacetophenone

清らかである:99%/99%

はかる:5g/25g

価格 ($):169.0/403.0